1-Pyrrolidino-1-cyclohexene
Overview
Description
1-Pyrrolidino-1-cyclohexene (1pych) is a compound that has been studied for its vibrational spectroscopic properties. The experimental infrared and Raman spectra have been reported, providing insights into the molecular vibrations of the compound in the region of 4000-100 cm^(-1). Theoretical studies using density functional theory (DFT) methods have been conducted to analyze the conformational behavior, optimize geometric parameters, and assign normal mode frequencies. The potential energy distribution (PED) and thermodynamics functions have also been examined, along with the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The angular distribution of the probability density of populations of its conformational isomers has been determined by analyzing the potential energy surface (PES), suggesting that a mixture of envelope and twist conformers is the most stable form of 1pych .
Synthesis Analysis
The synthesis of related pyrrole and pyridine derivatives has been achieved through various methods. For instance, cyclo pyridine pyrrole, a large porphyrin analogue, was synthesized using Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction . Similarly, hybrid cyclo[m]pyridine[n]pyrroles were also synthesized using Suzuki coupling, demonstrating the versatility of this method in constructing complex macrocycles . Another approach involved the reaction between 1,4-dibromo-1,3-butadienes and 2,5-disubstituted pyrroles, catalyzed by palladium and a specific ligand, leading to cyclopenta[c]pyridine derivatives through a ring expansion mechanism .
Molecular Structure Analysis
The molecular structures of compounds related to 1pych have been extensively studied. For example, the macrocycle cyclo pyridine pyrrole exhibits distinct conformations, such as a figure-eight shape and a ruffled planar structure, depending on the degree of protonation and the presence of counteranions . The isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines display effective conformations with the pyridine residues orthogonal to the plane through the bridging cyclohexyl groups, as confirmed by theoretical and crystallographic studies .
Chemical Reactions Analysis
Chemical reactions involving pyrrole and pyridine derivatives have been explored. The formation of pyrroles from simple alkenes was achieved using a one-pot sequential 1,3-dipolar cycloaddition/aromatization reaction sequence, catalyzed by silver and mediated by benzoyl peroxide . This demonstrates the potential for constructing multisubstituted pyrroles through innovative tandem reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1pych have been characterized through various spectroscopic and computational methods. The photophysics and electrochemical properties of π-conjugated compounds were studied using UV-Vis spectroscopy, photoluminescence, and cyclic voltammetry, revealing interactions between different molecular units and their impact on absorption and emission properties . The vibrational spectroscopic investigation of 1pych itself provided a comprehensive understanding of its vibrational modes and structural parameters, with the B3-LYP DFT method yielding satisfactory results in predicting these properties .
Scientific Research Applications
Vibrational Spectroscopic Investigation Infrared and Raman spectra studies of 1-pyrrolidino-1-cyclohexene show its experimental vibrational wavenumbers and structural parameters. Density Functional Theory (DFT) methods provide satisfactory predictions for these properties, with the mixture of envelope and twist conformers being the most stable form (Kaya et al., 2013).
Annulation of 2-formyl-2-cyclohexenones 1-Pyrrolidino-1-cyclohexene reacts with 2-formyl-2-cyclohexenones to yield dimethyl-Δ8-octalin-1,6-diones and dimethyl-8-hydroxy-trans-decalin-1,6-diones. The process is highly diastereoselective, offering valuable insights for chemical synthesis (Meyer et al., 1986).
Allylic Oxidation Studies Studies on the oxidation of cyclohexene reveal insights into the reaction kinetics and mechanisms involving 1-pyrrolidino-1-cyclohexene as part of the reaction process (Stultz et al., 2000).
Crystal Packing Analysis The crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows significant interactions involving the cyclohexene component, which is essential for understanding molecular interactions and structures (Lai et al., 2006).
Conformation and Polymeric Assembly Research on heterocyclic perhydropyrrolobenzofurans, involving 1-pyrrolidino-1-cyclohexene, explores the conformational aspects and the formation of polymeric assemblies via hydrogen bonds (Yathirajan et al., 2006).
Enantioselective Synthesis 1-Pyrrolidino-1-cyclohexene is used in the enantioselective synthesis of alkylpyridine derivatives, highlighting its role in creating chiral chemical structures (Meazza et al., 2017).
Synthesis of Hybrid Heterocyclic Systems The compound plays a role in the synthesis of hybrid heterocyclic systems with a furoxanylpyridine core, showcasing its versatility in organic synthesis (Fershtat et al., 2016).
Catalytic Applications in Polymerization It is involved in redox-initiated cationic polymerization processes, indicating its potential in polymer science (Onen & Yagcı, 1997).
Polyfluorocycloalkenes Reactions Studies on reactions of decafluorocyclohexene with secondary amines, including pyrrolidine derivatives, offer insights into chemical reactions involving fluorine compounds (Powers et al., 1982).
Asymmetric Syntheses and Additions 1-Pyrrolidino-1-cyclohexene is used in asymmetric syntheses of cyclohexanone derivatives and in Michael addition reactions, highlighting its role in stereochemistry (Schultz & Harrington, 1991); (Miao & Wang, 2008).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
1-(cyclohexen-1-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZNVZJECQAMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150079 | |
Record name | N-(Cyclohex-1-en-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidino-1-cyclohexene | |
CAS RN |
1125-99-1 | |
Record name | 1-(1-Cyclohexen-1-yl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Cyclohex-1-en-1-yl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidino-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Cyclohex-1-en-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyclohex-1-en-1-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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